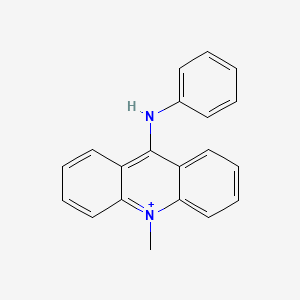
Acridinium, 10-methyl-9-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridinium, 10-methyl-9-(phenylamino)-, is a derivative of acridine, a heterocyclic compound known for its broad range of biological and chemical applications. Acridine derivatives have been extensively studied due to their unique physical and chemical properties, which include fluorescence and the ability to intercalate with DNA . This particular compound is notable for its use in photoredox catalysis and other advanced chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-methyl-9-(phenylamino)-, typically involves the reaction of acridine with methylating agents and phenylamine under controlled conditions. One common method involves the use of xanthylium salts, which are converted into the corresponding acridinium compounds through a series of reactions . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of acridinium derivatives generally involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 10-methyl-9-(phenylamino)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to its parent acridine form.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products
The major products of these reactions include various acridone derivatives, reduced acridine compounds, and substituted acridinium salts .
Scientific Research Applications
Acridinium, 10-methyl-9-(phenylamino)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acridinium, 10-methyl-9-(phenylamino)-, primarily involves its ability to act as a photocatalyst. When exposed to light, it undergoes a photoredox cycle, generating reactive intermediates that can drive various chemical reactions. Its molecular targets include DNA, where it can intercalate and disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its broad biological activity.
Acridone: A derivative with similar properties but different reactivity.
9-Mesityl-10-methylacridinium perchlorate: Another acridinium derivative used in photoredox catalysis.
Uniqueness
Acridinium, 10-methyl-9-(phenylamino)-, is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in specialized applications such as advanced photoredox catalysis and DNA intercalation studies .
Properties
CAS No. |
61417-12-7 |
|---|---|
Molecular Formula |
C20H17N2+ |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-methyl-N-phenylacridin-10-ium-9-amine |
InChI |
InChI=1S/C20H16N2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21-15-9-3-2-4-10-15/h2-14H,1H3/p+1 |
InChI Key |
QHOFMRHCWSWZSG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















